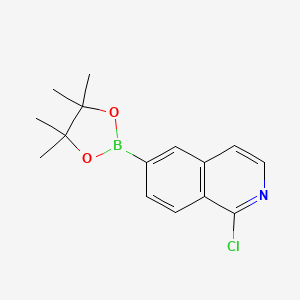
4-(1,1,2-Trifluoroethoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1,2-Trifluoroethoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a trifluoroethoxy group attached to the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2-Trifluoroethoxy)piperidine typically involves the reaction of piperidine with 1,1,2-trifluoroethanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1,2-Trifluoroethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the trifluoroethoxy group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine or pyridine
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(1,1,2-Trifluoroethoxy)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged to achieve desired outcomes
Wirkmechanismus
The mechanism of action of 4-(1,1,2-Trifluoroethoxy)piperidine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,2,2-Trifluoroethoxy)piperidine: Similar in structure but with a different trifluoroethoxy group positioning.
Piperidine: The parent compound without the trifluoroethoxy group.
N-Substituted Piperidines: Various derivatives with different substituents on the nitrogen atom
Uniqueness
4-(1,1,2-Trifluoroethoxy)piperidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H12F3NO |
|---|---|
Molekulargewicht |
183.17 g/mol |
IUPAC-Name |
4-(1,1,2-trifluoroethoxy)piperidine |
InChI |
InChI=1S/C7H12F3NO/c8-5-7(9,10)12-6-1-3-11-4-2-6/h6,11H,1-5H2 |
InChI-Schlüssel |
SCJBCXFRCOIDLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC(CF)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


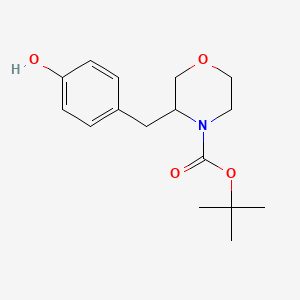
![3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate](/img/structure/B13551845.png)
![1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate](/img/structure/B13551849.png)
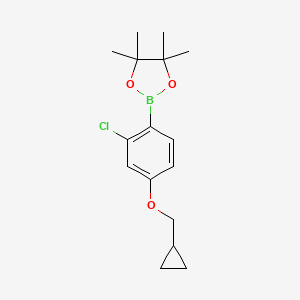

![N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B13551865.png)
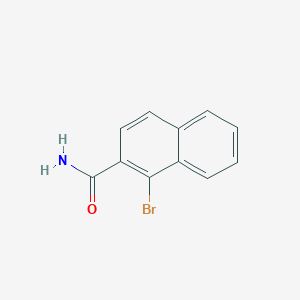
![Tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13551882.png)
![N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B13551885.png)
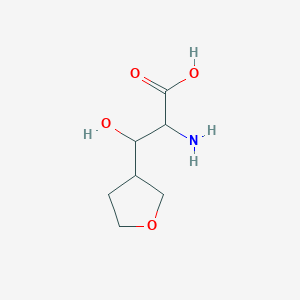
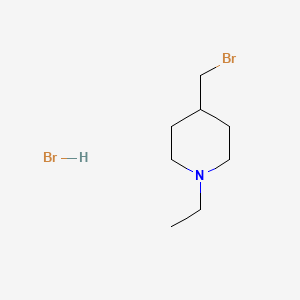
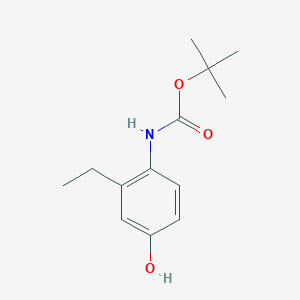
![[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551922.png)
